Snewiqprlpqh -

Snewiqprlpqh

Catalog Number: EVT-10985119
CAS Number:
Molecular Formula: C67H101N21O19
Molecular Weight: 1504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Snewiqprlpqh is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. While specific information on this compound may be limited, it is classified under synthetic organic compounds, often explored for its biochemical and pharmacological potentials.

Source

The compound's origins are likely rooted in synthetic chemistry, where novel compounds are designed to exhibit specific biological activities. The synthesis of such compounds typically involves complex organic reactions that are tailored to achieve desired molecular characteristics.

Classification

Snewiqprlpqh can be classified as a member of a broader category of organic compounds, possibly falling within the realm of pharmaceuticals or agrochemicals, depending on its functional groups and intended applications. It may also be categorized based on its structural features, such as heterocyclic compounds or those containing specific functional groups.

Synthesis Analysis

Methods

The synthesis of Snewiqprlpqh may employ various organic synthesis techniques. Common methods include:

  • Convergent Synthesis: This approach involves synthesizing different fragments of the compound separately before combining them into the final product. This method is efficient for complex molecules.
  • Sequential Synthesis: In this method, reactions are carried out in a stepwise manner, where each step builds upon the previous one, allowing for the gradual construction of the compound.

Technical Details

The technical details surrounding the synthesis would typically involve:

  • Reagents: Specific chemical reagents that facilitate the desired reactions.
  • Conditions: Temperature, pressure, and solvent conditions that optimize yield and purity.
  • Purification: Techniques such as chromatography or recrystallization to isolate the final product from by-products.
Molecular Structure Analysis

Structure

The molecular structure of Snewiqprlpqh can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. These methods provide insights into:

  • Bonding: The arrangement of atoms and the nature of their bonds (single, double, etc.).
  • Geometry: The spatial arrangement of atoms which affects reactivity and interaction with biological targets.

Data

Key data points would include:

  • Molecular Formula: Indicates the number and type of atoms present.
  • Molecular Weight: The total weight of the molecule which can influence its behavior in biological systems.
Chemical Reactions Analysis

Reactions

Snewiqprlpqh may participate in various chemical reactions including:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Elimination Reactions: Involving the removal of small molecules from larger ones.
  • Addition Reactions: Where new atoms or groups are added to the compound.

Technical Details

Understanding reaction mechanisms is crucial. This includes:

  • Reaction Pathways: Detailed steps showing how reactants transform into products.
  • Catalysts: Substances that may speed up reactions without being consumed.
Mechanism of Action

Process

The mechanism of action for Snewiqprlpqh would depend on its interactions at the molecular level with biological systems. Potential processes include:

  • Enzyme Inhibition: If Snewiqprlpqh acts as an inhibitor, it may bind to enzymes and prevent their normal function.
  • Receptor Binding: Interaction with specific receptors could initiate a cascade of biological responses.

Data

Data supporting these mechanisms could include:

  • Kinetic Studies: Measuring reaction rates to determine binding affinities.
  • Biological Assays: Evaluating effects in cellular or animal models.
Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as melting point, boiling point, and solubility are essential for understanding how Snewiqprlpqh behaves under various conditions.

Chemical Properties

Chemical properties would encompass reactivity with acids, bases, and other reagents. Key data might include:

  • pH Stability: How stable is the compound across different pH levels?
  • Decomposition Points: Conditions under which the compound breaks down.
Applications

Snewiqprlpqh has potential applications in several scientific fields:

  • Pharmaceuticals: As a candidate for drug development targeting specific diseases or conditions.
  • Agriculture: Potential use as a pesticide or herbicide if it exhibits bioactive properties against pests or weeds.
  • Material Science: If applicable, it could be used in developing new materials with unique properties.
Introduction and Research Significance

Context of EphB2-Targeted Therapeutics in Oncology

EphB2, a member of the Eph receptor tyrosine kinase family, is overexpressed in multiple cancers, including ovarian, prostate, breast, gastric, colorectal, and melanoma [1] [4]. Unlike conventional receptor tyrosine kinases, EphB2 activation requires direct cell-cell contact through membrane-anchored ephrin ligands, enabling bidirectional signaling that regulates cell adhesion, migration, and differentiation [3] [8]. In oncogenesis, dysregulated EphB2-ephrin interactions promote tumor invasion, metastasis, and angiogenesis by disrupting tissue boundaries and enhancing vascular endothelial growth factor receptor endocytosis [3] [5]. EphB2’s ligand-binding domain features a high-affinity pocket formed by the D-E, G-H, and J-K loops, which undergo conformational dynamics to accommodate ephrin binding [1] [9]. This pocket represents a compelling target for inhibitory molecules aimed at decoupling pathological EphB2 signaling.

Table 1: Eph Receptors Implicated in Human Cancers

ReceptorPrimary Cancer AssociationsLigand SpecificityOncogenic Functions
EphB2Colorectal, breast, ovarian, prostateEphrin-B1/B2/B3Tumor invasion, angiogenesis
EphA2Lung, melanoma, glioblastomaEphrin-A1/A2/A5Metastasis, immune evasion
EphB4Leukemia, lymphomaEphrin-B2Angiogenesis, cell survival

Sources: [3] [5]

SNEWIQPRLPQH as a Model Peptide for Protein-Protein Interaction Inhibition

The dodecapeptide SNEWIQPRLPQH (SNEW) was identified via phage display as a selective EphB2 antagonist with moderate affinity (K~d~ ≈ 6 μM; IC~50~ ≈ 15 μM) [1] [4] [9]. Structural analyses reveal that SNEW binds the ephrin-binding pocket of EphB2 in an extended random conformation, with residues 1–4 (SNEW) forming critical contacts with the receptor’s hydrophobic cleft [6] [9]. Unlike agonistic peptides (e.g., YSA for EphA2), SNEW acts as a competitive antagonist by sterically blocking ephrin-B2 recruitment without inducing receptor activation [4] [9]. Its selectivity for EphB2 over other Eph receptors stems from interactions with residue Tyr~120~ in the EphB2 binding pocket, a feature absent in EphB1 [6]. This mechanistic profile positions SNEW as a foundational template for rational inhibitor design targeting protein-protein interactions (PPIs) at the EphB2-ephrin interface.

Unmet Research Needs in Eph/ephrin Pathway Modulation

Despite SNEW’s promise, key limitations persist:

  • Affinity Optimization: SNEW’s moderate binding affinity restricts its therapeutic utility [1] [9]. Computational studies indicate the C-terminal residues (IQPRLPQH) are suboptimal for pocket occupancy, suggesting affinity gains via C-terminal modifications [1].
  • Dynamic Conformational Effects: The EphB2 binding pocket exhibits conformational plasticity during ephrin engagement, which static crystal structures fail to capture [1] [9]. Molecular dynamics simulations reveal that the J-K loop shifts from α-helix to coil conformations upon ligand binding, necessitating inhibitors that accommodate these dynamics [1].
  • Delivery Challenges: Like most peptides, SNEW exhibits poor membrane permeability and metabolic stability, limiting intracellular targeting [7] [10].

SNEWIQPRLPQH as a Model Peptide for Protein-Protein Interaction Inhibition

Properties

Product Name

Snewiqprlpqh

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C67H101N21O19

Molecular Weight

1504.6 g/mol

InChI

InChI=1S/C67H101N21O19/c1-5-34(4)54(86-60(100)44(26-35-29-76-39-12-7-6-11-37(35)39)83-57(97)42(18-21-53(93)94)78-59(99)45(28-52(71)92)82-55(95)38(68)31-89)63(103)81-43(17-20-51(70)91)64(104)87-23-9-14-48(87)61(101)79-40(13-8-22-75-67(72)73)56(96)84-46(25-33(2)3)65(105)88-24-10-15-49(88)62(102)80-41(16-19-50(69)90)58(98)85-47(66(106)107)27-36-30-74-32-77-36/h6-7,11-12,29-30,32-34,38,40-49,54,76,89H,5,8-10,13-28,31,68H2,1-4H3,(H2,69,90)(H2,70,91)(H2,71,92)(H,74,77)(H,78,99)(H,79,101)(H,80,102)(H,81,103)(H,82,95)(H,83,97)(H,84,96)(H,85,98)(H,86,100)(H,93,94)(H,106,107)(H4,72,73,75)/t34-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1

InChI Key

BMZQNOXMUPLPCR-PBLORMCUSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.